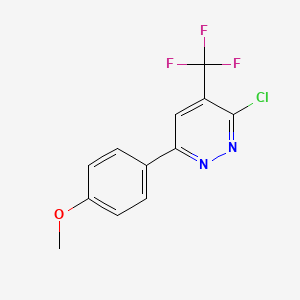

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from hydrazine and a suitable dicarbonyl compound.

Substitution Reactions: The chloro, methoxyphenyl, and trifluoromethyl groups are introduced through substitution reactions. Common reagents include chlorinating agents, methoxyphenyl derivatives, and trifluoromethylating agents.

Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro, methoxyphenyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like sodium methoxide, trifluoromethyl iodide, and chlorinating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials with unique electronic, optical, or mechanical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers explore its biological activity, including its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-6-(4-methoxyphenyl)pyridazine

- 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyridazine

- 3-Chloro-4-(trifluoromethyl)pyridazine

Uniqueness

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group contributes to its electronic and steric characteristics. These features make it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine (CAS No. 2060062-38-4) is a pyridazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxy-substituted phenyl moiety. The following sections will provide an overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H8ClF3N2O, with a molecular weight of 288.65 g/mol. The structure features significant electron-withdrawing groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClF3N2O |

| Molecular Weight | 288.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2060062-38-4 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study highlighted the compound's potential against Chlamydia trachomatis, a common sexually transmitted infection. The compound demonstrated selective inhibition of chlamydial growth without affecting host cell viability. This selectivity is crucial for developing targeted therapies against resistant strains of pathogens .

Anticancer Properties

In preclinical studies, derivatives of pyridazine compounds, including this compound, were evaluated for their ability to inhibit cancer cell proliferation. These compounds were found to target specific pathways, such as the JNK1 signaling pathway, which is implicated in cell survival and apoptosis. The presence of the trifluoromethyl group was essential for enhancing anticancer activity .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

- Selective Toxicity : The compound's unique structure allows it to selectively target microbial cells while sparing mammalian cells, minimizing toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antichlamydial Activity : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit C. trachomatis. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited significant activity compared to those without such modifications .

- Anticancer Evaluation : Research involving various pyridazine derivatives showed promising results in inhibiting cancer cell lines. The compounds were evaluated for their IC50 values, with some showing effective inhibition at low concentrations .

Properties

Molecular Formula |

C12H8ClF3N2O |

|---|---|

Molecular Weight |

288.65 g/mol |

IUPAC Name |

3-chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine |

InChI |

InChI=1S/C12H8ClF3N2O/c1-19-8-4-2-7(3-5-8)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3 |

InChI Key |

YVYXGIRLLWAYHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.